6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

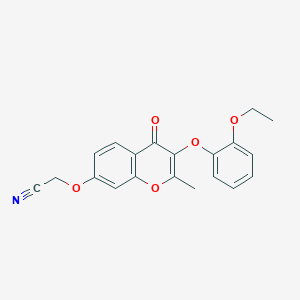

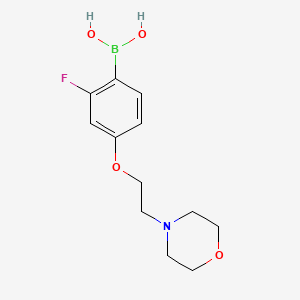

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C10H13N3O2S . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C10H13N3O2S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one carbonyl group. The two rings are connected by an ethyl group, and there is a sulfanyl group attached to the pyrimidinone ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on the synthesis of new heterocyclic compounds incorporating the pyrimidine nucleus due to its wide spectrum of biological activities. For instance, the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under both conventional and heterogeneous conditions has been reported. These derivatives are noted for their efficiency and excellent yields, highlighting their potential in various scientific applications (Bassyouni & Fathalla, 2013).

Biological Activity

Several studies have synthesized compounds to explore their potential biological activities. For example, new 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines and their transformations have been investigated, with some derivatives showing promising biological activities. This includes oxidation to sulfoxides and amination, indicating the chemical versatility and potential application in biological studies (Arutyunyan, 2013).

Antimicrobial and Antitumor Activity

Compounds derived from or related to "6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one" have been evaluated for their antimicrobial and antitumor activities. For instance, the synthesis of novel sulfanyl pyrimidin-4(3H)-ones and their derivatives under various conditions resulted in compounds with a wide range of antimicrobial activities. Additionally, certain derivatives have shown significant antitumor activities against various cancer cell lines, underscoring their potential as therapeutic agents (Attia et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one' involves the reaction of 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one with sodium hydrosulfide in the presence of a base to yield the desired product.", "Starting Materials": [ "2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one", "Sodium hydrosulfide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add sodium hydrosulfide and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography if necessary." ] } | |

Número CAS |

898421-24-4 |

Fórmula molecular |

C10H13N3O2S |

Peso molecular |

239.29 |

Nombre IUPAC |

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15) |

Clave InChI |

DDNXIFWTFOGNPR-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)

![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)

![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2626753.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2626762.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)